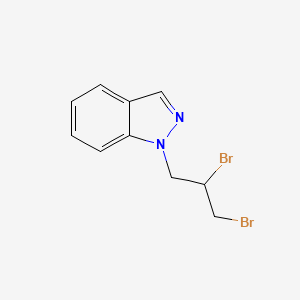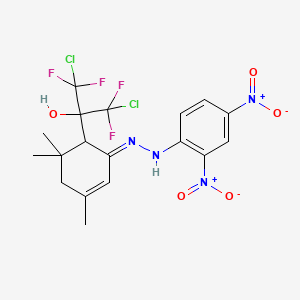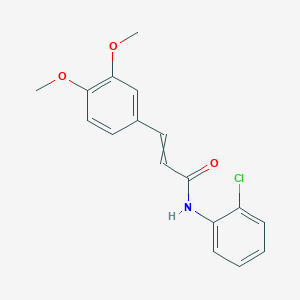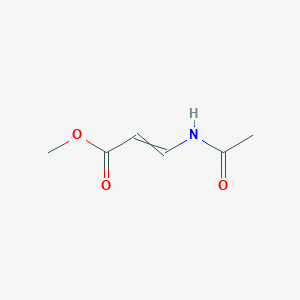
(3-Chloropropanamido)(oxo)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropropanamido)(oxo)acetyl chloride is an organic compound that features both amide and acyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropanamido)(oxo)acetyl chloride typically involves the reaction of 3-chloropropanoic acid with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining the required low temperatures and in handling the corrosive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloropropanamido)(oxo)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloropropanoic acid and oxalic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Hydrolysis Conditions: Mild acidic or basic conditions facilitate the hydrolysis of the compound.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
(3-Chloropropanamido)(oxo)acetyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amides and esters.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Chloropropanamido)(oxo)acetyl chloride involves the reactivity of its acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Chloride: Similar in reactivity but lacks the amide functional group.
Propionyl Chloride: Similar structure but with a different alkyl chain length.
3-Chloropropionyl Chloride: Similar structure but without the oxo group.
Uniqueness
(3-Chloropropanamido)(oxo)acetyl chloride is unique due to the presence of both amide and acyl chloride functional groups, which provide it with a distinct reactivity profile. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.
Propiedades
Número CAS |
111314-46-6 |
|---|---|
Fórmula molecular |
C5H5Cl2NO3 |
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
2-(3-chloropropanoylamino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C5H5Cl2NO3/c6-2-1-3(9)8-5(11)4(7)10/h1-2H2,(H,8,9,11) |
Clave InChI |
NUDFHVMERMVUBF-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(=O)NC(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)







![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)


![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
